Diethyl(difluoro)stannane
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Overview
Description
Diethyl(difluoro)stannane is an organotin compound characterized by the presence of two ethyl groups and two fluorine atoms bonded to a tin atom. Organotin compounds, including this compound, are known for their diverse applications in various fields such as organic synthesis, materials science, and catalysis. The unique combination of ethyl and fluorine substituents imparts distinct chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl(difluoro)stannane typically involves the reaction of diethylstannane with a fluorinating agent. One common method is the reaction of diethylstannane with difluorocarbene precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl(difluoro)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl(difluoro)stannic oxide.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions.
Major Products Formed:
Oxidation: Diethyl(difluoro)stannic oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl(difluoro)stannane finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis for introducing fluorine atoms into organic molecules.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving tin and fluorine.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its organotin structure.
Industry: this compound is used in the production of specialty materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of diethyl(difluoro)stannane involves its interaction with molecular targets through its tin and fluorine atoms. The compound can form coordination complexes with various biomolecules, influencing their structure and function. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions.
Comparison with Similar Compounds
Diethylstannane: Lacks the fluorine atoms, resulting in different reactivity and applications.
Difluorostannane: Contains fluorine but lacks the ethyl groups, leading to distinct chemical properties.
Tetraethylstannane: Contains four ethyl groups, making it less reactive compared to diethyl(difluoro)stannane.
Uniqueness: this compound’s unique combination of ethyl and fluorine substituents imparts distinct chemical properties, making it more reactive and versatile compared to its analogs. The presence of fluorine atoms enhances its stability and reactivity, allowing it to participate in a wider range of chemical reactions and applications.
Properties
CAS No. |
649-48-9 |
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Molecular Formula |
C4H10F2Sn |
Molecular Weight |
214.83 g/mol |
IUPAC Name |
diethyl(difluoro)stannane |
InChI |
InChI=1S/2C2H5.2FH.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
ZUZWPMMMTJDPFG-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn](CC)(F)F |
Origin of Product |
United States |
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